molecular formula C15H18FN3O2 B2419609 N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941939-38-4

N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No.: B2419609
CAS No.: 941939-38-4
M. Wt: 291.326
InChI Key: IEKRIBWDOUZERD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-Catalyzed Synthesis of Flunarizine and its Isomers: The compound is involved in the industrial production of Flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. It's synthesized through condensation reactions and metal-catalyzed amination, demonstrating its significance in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Antibacterial and Antifungal Activities

  • Synthesis and In Vitro Antimicrobial Study: The compound, after structural variations and synthesis processes, exhibits significant antibacterial and antifungal activities, comparable to standard drugs like ampicillin. This underlines its potential in developing new antimicrobial agents (Patel & Patel, 2010).

Anticancer Properties

  • Synthesis and Evaluation of Anticancer Activity: The compound has been synthesized and its derivatives evaluated for anticancer activities. The molecular docking and in vitro studies suggest significant antimicrobial and anticancer potentials, indicating its role in drug development for cancer treatment (Mehta et al., 2019).
  • Antiproliferative Activity through VEGFR-2-TK Inhibition: A series of derivatives were synthesized and evaluated for anticancer activity, showing higher activity than their precursors. The compounds demonstrated inhibitory activity on VEGFR-2, a target in cancer therapy, along with inducing apoptosis and cell cycle arrest (Hassan et al., 2021).

Properties

IUPAC Name

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-11-1-5-13(6-2-11)18-7-9-19(10-8-18)15(21)14(20)17-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKRIBWDOUZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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